molecular formula C26H22N8O2 B301394 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(9-ethyl-9H-carbazol-3-yl)methylene]acetohydrazide

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(9-ethyl-9H-carbazol-3-yl)methylene]acetohydrazide

Cat. No. B301394
M. Wt: 478.5 g/mol
InChI Key: GDZIQTOKWVQSDN-CCVNUDIWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(9-ethyl-9H-carbazol-3-yl)methylene]acetohydrazide is a compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Mechanism of Action

The mechanism of action of 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(9-ethyl-9H-carbazol-3-yl)methylene]acetohydrazide involves the inhibition of the activity of certain enzymes that are essential for the growth and proliferation of cancer cells. Specifically, this compound inhibits the activity of topoisomerase IIα and DNA polymerase α, which are enzymes that are required for DNA replication and cell division.
Biochemical and Physiological Effects:
Studies have shown that 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(9-ethyl-9H-carbazol-3-yl)methylene]acetohydrazide has significant biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a critical mechanism for the elimination of cancer cells. Additionally, this compound has been shown to inhibit angiogenesis (the formation of new blood vessels), which is essential for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(9-ethyl-9H-carbazol-3-yl)methylene]acetohydrazide in lab experiments include its ability to inhibit the growth of cancer cells and its potential applications in drug development. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its efficacy and safety.

Future Directions

There are several future directions for the study of 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(9-ethyl-9H-carbazol-3-yl)methylene]acetohydrazide. These include:
1. Further studies to determine the efficacy and safety of this compound in vivo (in living organisms).
2. The development of new derivatives of this compound with improved properties and efficacy.
3. The exploration of the potential applications of this compound in the treatment of other diseases, such as infectious diseases.
4. The investigation of the potential mechanisms of resistance to this compound in cancer cells.
5. The development of new drug delivery systems for this compound to improve its bioavailability and efficacy.
In conclusion, 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(9-ethyl-9H-carbazol-3-yl)methylene]acetohydrazide is a compound that has shown significant potential in scientific research, particularly in drug development. Its ability to inhibit the growth of cancer cells and its potential applications in the development of new antibiotics make it a promising candidate for further study. However, further research is needed to determine its efficacy and safety in vivo and to explore its potential applications in the treatment of other diseases.

Synthesis Methods

The synthesis of 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(9-ethyl-9H-carbazol-3-yl)methylene]acetohydrazide involves the reaction of 4-amino-1,2,5-oxadiazole with 1H-benzimidazole-2-carboxylic acid, which is then followed by the reaction of the resulting compound with 9-ethyl-9H-carbazole-3-carbaldehyde. The final product is obtained by the reaction of the resulting compound with acetic acid hydrazide.

Scientific Research Applications

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(9-ethyl-9H-carbazol-3-yl)methylene]acetohydrazide has shown potential applications in drug development due to its ability to inhibit the proliferation of cancer cells. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer cells. Additionally, this compound has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.

properties

Product Name

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(9-ethyl-9H-carbazol-3-yl)methylene]acetohydrazide

Molecular Formula

C26H22N8O2

Molecular Weight

478.5 g/mol

IUPAC Name

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]acetamide

InChI

InChI=1S/C26H22N8O2/c1-2-33-20-9-5-3-7-17(20)18-13-16(11-12-21(18)33)14-28-30-23(35)15-34-22-10-6-4-8-19(22)29-26(34)24-25(27)32-36-31-24/h3-14H,2,15H2,1H3,(H2,27,32)(H,30,35)/b28-14+

InChI Key

GDZIQTOKWVQSDN-CCVNUDIWSA-N

Isomeric SMILES

CCN1C2=C(C=C(C=C2)/C=N/NC(=O)CN3C4=CC=CC=C4N=C3C5=NON=C5N)C6=CC=CC=C61

SMILES

CCN1C2=C(C=C(C=C2)C=NNC(=O)CN3C4=CC=CC=C4N=C3C5=NON=C5N)C6=CC=CC=C61

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NNC(=O)CN3C4=CC=CC=C4N=C3C5=NON=C5N)C6=CC=CC=C61

Origin of Product

United States

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